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4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide

LIM kinase selectivity paralog-specific inhibition actin cytoskeleton signaling

4-[Benzyl(methyl)sulfamoyl]-N-phenylbenzamide (also named N-benzyl-N-methyl-4-(phenylsulfamoyl)benzamide, CHEMBL3355482) is a synthetic sulfonamide-benzamide small molecule first reported by Goodwin et al. as the prototypical type III allosteric inhibitor of LIM domain kinase 2 (LIMK2).

Molecular Formula C21H20N2O3S
Molecular Weight 380.46
CAS No. 683265-54-5
Cat. No. B2832980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide
CAS683265-54-5
Molecular FormulaC21H20N2O3S
Molecular Weight380.46
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C21H20N2O3S/c1-23(16-17-8-4-2-5-9-17)27(25,26)20-14-12-18(13-15-20)21(24)22-19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,22,24)
InChIKeyBYMYHHMVZQEMFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Benzyl(methyl)sulfamoyl]-N-phenylbenzamide (CAS 683265-54-5): A First-in-Class Type III Allosteric LIMK2 Inhibitor with Documented Kinase Selectivity


4-[Benzyl(methyl)sulfamoyl]-N-phenylbenzamide (also named N-benzyl-N-methyl-4-(phenylsulfamoyl)benzamide, CHEMBL3355482) is a synthetic sulfonamide-benzamide small molecule first reported by Goodwin et al. as the prototypical type III allosteric inhibitor of LIM domain kinase 2 (LIMK2) [1]. This compound binds to the DFG-out hydrophobic pocket of LIMK2, remote from the ATP-binding hinge region, and inhibits the kinase through a non-ATP-competitive mechanism [1]. It is the unsubstituted parent scaffold of a series of N-phenylsulfamoyl tertiary amides that demonstrate nanomolar LIMK2 potency with pronounced selectivity over the paralog LIMK1 and a broad panel of off-target kinases [2].

Why LIMK2 Inhibitor Substitution Is Not Straightforward: Mechanistic Class and Selectivity Constraints of 4-[Benzyl(methyl)sulfamoyl]-N-phenylbenzamide


LIMK2 inhibitors cannot be interchanged generically because they partition into mechanistically distinct binding classes with profoundly different selectivity signatures. Type I ATP-competitive inhibitors such as LIMKi3 (BMS-5) bind the highly conserved hinge region and exhibit near-equipotent dual LIMK1/LIMK2 inhibition (IC50 7 nM and 8 nM, respectively), which may confound pharmacological dissection of LIMK paralog-specific biology [1][2]. In contrast, 4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide is an allosteric type III inhibitor that occupies the DFG-out pocket without contacting the hinge, conferring approximately 82-fold selectivity for LIMK2 over LIMK1 and minimal activity against a broad panel of other kinases [1]. Even among type III LIMK2 inhibitors developed subsequently (e.g., TH257/compound 15), differences in potency, cellular activity, and PK properties preclude straightforward substitution [2]. The binding mode, selectivity fingerprint, and scaffold modularity of this compound are therefore non-fungible attributes that must be evaluated quantitatively.

Quantitative Differentiation Evidence for 4-[Benzyl(methyl)sulfamoyl]-N-phenylbenzamide (CAS 683265-54-5) Against Closest Comparators


LIMK2 vs. LIMK1 Paralog Selectivity: 82-Fold Discrimination Versus Pan-LIMK Type I Inhibitors

4-[Benzyl(methyl)sulfamoyl]-N-phenylbenzamide (compound 2) displays 82-fold selectivity for LIMK2 (IC50 = 39 nM) over LIMK1 (IC50 = 3,200 nM) in enzymatic assays using full-length human LIMK2 and truncated LIMK1 (residues 321–647) expressed in Sf9 cells with cofilin substrate [1]. By comparison, the widely used type I inhibitor LIMKi3 (BMS-5, CAS 1338247-35-0) is essentially equipotent against LIMK1 (IC50 = 7 nM) and LIMK2 (IC50 = 8 nM), yielding a selectivity ratio of only 1.1-fold . The allosteric type III inhibitor TH257 (compound 15) achieves LIMK2 IC50 = 15.5 nM in RapidFire MS assays with cellular NanoBRET IC50 = 91 nM but has a narrower selectivity window against LIMK1 (IC50 = 83.8 nM, ~5.4-fold) [2].

LIM kinase selectivity paralog-specific inhibition actin cytoskeleton signaling

Non-ATP-Competitive (Type III Allosteric) Binding Mode Confirmed by Enzyme Kinetics and X-Ray Crystallography

Enzymatic kinetic studies demonstrate that 4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide (compound 2) is a noncompetitive inhibitor of LIMK2 with respect to ATP. Titration of compound 2 leaves the ATP Michaelis–Menten constant (Km) unchanged while reducing Vmax, contrasting with a known ATP-competitive LIMK2 inhibitor that increases the apparent ATP Km without affecting Vmax [1]. X-ray crystallography of the closely related analog compound 22 (PDB 4TPT, resolution 2.6 Å) confirmed that this chemotype occupies the hydrophobic pocket formed by the DFG-out conformation of LIMK2, making no contact with the kinase hinge region [2]. This is distinct from type I inhibitors (e.g., LIMKi3) that require hinge-region hydrogen bonding, and type II inhibitors (e.g., TH470/compound 48) that span both the ATP pocket and the DFG-out allosteric site [3].

allosteric kinase inhibition DFG-out conformation type III inhibitor mechanism

Broad Kinase Selectivity Panel: >2,500-Fold Window Against Non-LIMK Kinases

In a panel of representative kinases from multiple kinase families screened at physiological ATP concentrations (1 mM), 4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide (compound 2) showed minimal activity outside LIMK2 [1]. Quantitative IC50 values from ChEMBL/BindingDB corroborate this: LCK IC50 = 10,900 nM (279-fold over LIMK2 IC50); CDK1 IC50 > 100,000 nM (>2,500-fold); MAP4K2 IC50 > 100,000 nM; MST1 (STK4) IC50 > 100,000 nM; IRAK4 IC50 > 100,000 nM; Fgr IC50 > 100,000 nM [2]. The later type III inhibitor TH257 (compound 15) also showed excellent selectivity in the KINOMEscan panel (468 kinases, no significant off-targets at 1 μM) but with a distinct chemotype [3]. In contrast, the type I inhibitor LIMKi3 at 100 nM screening concentration identified several off-target kinases [3].

kinase selectivity profiling off-target activity chemical probe validation

Unsubstituted Parent Scaffold: The SAR Reference Point for Modular Optimization of the Benzyl Amide Region

Within the Goodwin et al. series, 4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide (compound 2) is the unsubstituted parent compound on both the N-phenyl sulfonamide ring and the benzyl amide moiety [1]. Table 1 of the primary publication shows that substituent addition at the ortho or para positions of the sulfonamide phenyl ring uniformly reduces LIMK2 activity (e.g., para-CH3: IC50 = 3,200 nM, an 82-fold loss; para-OCH3: IC50 = 24,100 nM, a 618-fold loss) [1]. In contrast, the N-benzyl amide region tolerates diverse modifications (Table 2): para-substitution with neutral groups maintains or improves potency (ether analog 20 is equipotent, carboxylic acid analog 21 is 2-fold more potent), while the N-methyl position can be exchanged for N-ethyl to yield compound 31 with an IC50 of 3 nM, representing a 13-fold potency gain [1]. This positions the parent compound 2 as the essential baseline for any SAR expansion.

structure-activity relationship medicinal chemistry optimization sulfonamide benzamide scaffold

Crystal Structure-Guided Binding Mode: DFG-Out Pocket Occupancy Rationalizing Selectivity

The co-crystal structure of the dihydroxyethyl analog (compound 22, PDB 4TPT) with the LIMK2 kinase domain at 2.6 Å resolution provides direct structural evidence for the type III binding mode of this chemotype [1][2]. The N-phenylsulfamoyl moiety occupies the DFG-out hydrophobic pocket, while the N-benzylamide extends toward the solvent front, explaining the SAR tolerance at this position [1]. The inhibitor does not extend past gatekeeper residue Thr316 and makes no contact with the hinge region, confirming the structural basis for non-ATP-competitive kinetics and the observed kinase selectivity [1]. In contrast, type II inhibitors such as TH470 (compound 48) require a hinge-binding 2-aminothiazole moiety in addition to DFG-out pocket occupancy, altering the selectivity fingerprint [3].

DFG-out pocket allosteric inhibitor design structure-based drug design

Validated Application Scenarios for 4-[Benzyl(methyl)sulfamoyl]-N-phenylbenzamide Based on Quantitative Evidence


LIMK2-Specific Pharmacological Tool for Paralog-Selective Signaling Studies

With an 82-fold selectivity window for LIMK2 over LIMK1, this compound enables experiments that require unambiguous attribution of cellular phenotypes to LIMK2 rather than LIMK1. Unlike the pan-LIMK inhibitor LIMKi3 (selectivity ratio = 1.1-fold), compound 2 can be used at concentrations up to several hundred nanomolar to achieve near-complete LIMK2 inhibition while leaving LIMK1 activity largely intact [1]. This is particularly relevant for studies in glaucoma, cancer cell motility, and neuronal cytoskeletal dynamics where the distinct roles of LIMK paralogs are being dissected [1].

Reference Standard for Allosteric (Type III) Kinase Inhibitor Biochemical Assays

As the first reported type III allosteric inhibitor of LIMK2 with a crystallographically confirmed DFG-out binding mode, compound 2 serves as a validated positive control for biochemical assay development aimed at identifying or characterizing non-ATP-competitive kinase inhibitors [1][2]. Its well-documented noncompetitive kinetics with respect to ATP (Km unchanged, Vmax decreased) provide a definitive enzymatic signature that can be used to benchmark novel allosteric inhibitors and validate assay formats for high-throughput screening [1].

Unsubstituted Parent Scaffold for Medicinal Chemistry SAR Expansion Programs

Compound 2 is the essential reference molecule for any SAR campaign building on the N-phenylsulfamoyl tertiary amide chemotype. The primary publication provides comprehensive SAR data (Tables 1–4) showing that meta-substituents on the sulfonamide ring (e.g., 3-F: IC50 = 22 nM) and N-alkyl modifications (e.g., N-ethyl: IC50 = 3 nM) can enhance potency [1]. Medicinal chemistry teams procuring compound 2 obtain the documented baseline against which all newly synthesized analogs must be benchmarked for LIMK2 potency, selectivity, and mechanism of inhibition [1].

Kinase Selectivity Profiling Reference for LIMK2 Chemical Probe Validation

The extensively characterized selectivity fingerprint (>2,500-fold window against CDK1, LCK, MAP4K2, MST1, IRAK4, and Fgr) makes compound 2 a useful comparator when profiling novel LIMK2 inhibitors for off-target activity [1][2]. Its selectivity data, curated in ChEMBL and BindingDB, provide a benchmark that newer LIMK2 inhibitors can be measured against to assess whether improvements in potency come at the cost of reduced selectivity [2].

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